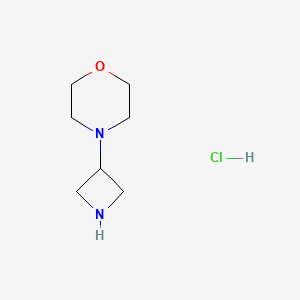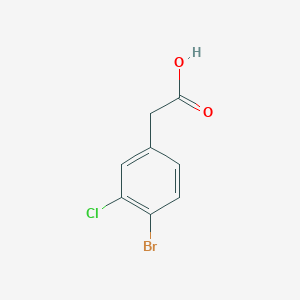
Ammonium nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ammonium nonanoate is synthesized from ammonia and nonanoic acid, a carboxylic acid widely distributed in nature . The preparation involves the neutralization of nonanoic acid with ammonia, resulting in the formation of this compound. Industrial production methods typically involve the use of standard liquid herbicide application techniques, including hand-held, boom, pressure, and hose-end sprayers . The concentrate is diluted with water to a specified concentration for effective application .
Análisis De Reacciones Químicas
Ammonium nonanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nonanoic acid.
Reduction: Reduction reactions can convert it back to ammonia and nonanoic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Ammonium nonanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of ionic liquids and other chemical compounds.
Biology: It serves as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing into its potential use as a topical antimicrobial agent.
Industry: It is widely used in agriculture for weed control and as a surfactant in various formulations.
Mecanismo De Acción
Ammonium nonanoate exerts its effects by disrupting plant cell membranes, leading to rapid cell desiccation and death . This disruption is primarily due to its ability to reduce the pH within plant cells, causing cell membrane breakdown . The molecular targets include the lipid bilayers of cell membranes, which are essential for maintaining cell integrity .
Comparación Con Compuestos Similares
Ammonium nonanoate is often compared with other herbicides like glyphosate. Unlike glyphosate, which is a systemic herbicide that kills plants down to the root, this compound is a contact herbicide that destroys plant cells it comes in contact with . This makes this compound a more environmentally friendly option, as it does not persist in the soil and has minimal impact on non-target organisms . Similar compounds include:
Glyphosate: A systemic herbicide known for its effectiveness in killing weeds down to the root.
Pelargonic acid: Another contact herbicide with similar properties to this compound.
This compound stands out due to its rapid action and minimal environmental impact, making it a preferred choice for organic farming and sustainable agriculture .
Propiedades
Número CAS |
63718-65-0 |
|---|---|
Fórmula molecular |
C9H21NO2 |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
azane;nonanoic acid |
InChI |
InChI=1S/C9H18O2.H3N/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);1H3 |
Clave InChI |
KLIDOSBTXDALBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)[O-].[NH4+] |
SMILES canónico |
CCCCCCCCC(=O)O.N |
Key on ui other cas no. |
63718-65-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)
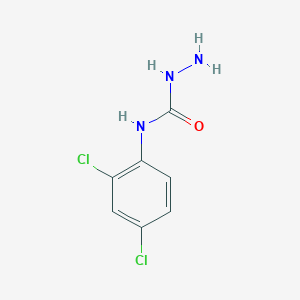
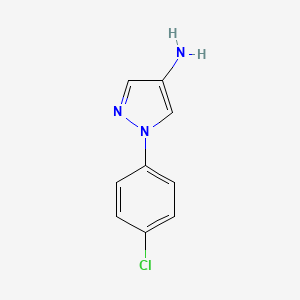
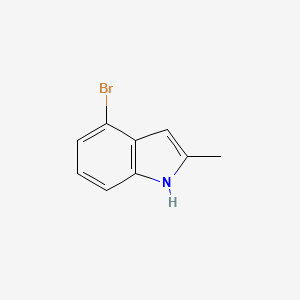

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

